Medetomidine

Receptor Pharmacology Binding Selectivity Adrenergic Receptor

Choose Medetomidine (CAS 86347-14-0) for its unmatched α2/α1 selectivity ratio of 1620 vs. xylazine's 160, minimizing cardiovascular side effects in veterinary sedation. Unlike single-enantiomer dexmedetomidine, this racemic mixture provides the full pharmacological baseline—dexmedetomidine acts as a full agonist while levomedetomidine exhibits inverse agonist activity, making it essential for α2-adrenoceptor research. Rapidly and completely reversed by atipamezole (antinociception ceases within 5 min), ensuring predictable recovery. Preferred sedative for rodent fMRI due to preserved neurovascular coupling. Superior hemodynamic stability in equine laparotomy protocols. Ideal for experimental reproducibility and clinical safety.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 86347-14-0
Cat. No. B1201911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedetomidine
CAS86347-14-0
SynonymsHydrochloride, Medetomidine
Levomedetomidine
Medetomidine
Medetomidine Hydrochloride
MPV 785
MPV-785
MPV785
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)C2=CN=CN2)C
InChIInChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)
InChIKeyCUHVIMMYOGQXCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Medetomidine (CAS 86347-14-0): A Racemic Alpha-2 Adrenoceptor Agonist for Veterinary and Research Applications


Medetomidine (CAS 86347-14-0) is a synthetic racemic mixture of the active S-enantiomer (dexmedetomidine) and the largely inactive R-enantiomer (levomedetomidine), belonging to the imidazole class of alpha-2 adrenoceptor agonists. Primarily utilized in veterinary medicine as a sedative and analgesic, and increasingly in preclinical neuroimaging research due to its specific receptor profile, medetomidine acts as a potent full agonist at both pre- and postsynaptic alpha-2 adrenoceptors. [1] [2]

Why Medetomidine Cannot Be Directly Substituted with Other Veterinary Alpha-2 Agonists


Direct substitution of medetomidine with other alpha-2 adrenoceptor agonists, such as xylazine or detomidine, is not pharmacologically or clinically equivalent. Significant quantitative differences exist in receptor binding selectivity, which dictates the degree of sedation and cardiovascular side effects. Furthermore, medetomidine is a racemic mixture of two enantiomers with distinct and opposing functional activities at the alpha-2 adrenoceptor. This contrasts with single-enantiomer agents like dexmedetomidine, where potency and dosing requirements differ by a factor of two. [1] [2] Therefore, assuming interchangeability based on shared receptor class alone disregards critical, evidence-based differences in potency, efficacy, and functional outcomes that impact both experimental reproducibility and clinical safety.

Quantitative Comparative Evidence: Medetomidine (CAS 86347-14-0) Versus In-Class Analogs


Alpha-2/Alpha-1 Adrenoceptor Selectivity of Medetomidine Compared to Detomidine, Clonidine, and Xylazine

Medetomidine exhibits a superior alpha-2/alpha-1 adrenoceptor selectivity ratio compared to its primary veterinary alternatives. In direct receptor binding experiments conducted under identical conditions, medetomidine achieved a selectivity ratio of 1620. This is markedly higher than the ratios reported for detomidine (260), clonidine (220), and xylazine (160). [1] The high selectivity ratio is also supported by cross-study data where medetomidine's Ki for alpha-1 adrenoceptors (1750 nM) is orders of magnitude higher than its Ki for alpha-2 adrenoceptors (1.08 nM), confirming a strong preferential binding to the target receptor. [2]

Receptor Pharmacology Binding Selectivity Adrenergic Receptor

Enantiomeric Composition and Functional Activity: Medetomidine (Racemate) vs. Dexmedetomidine (S-Enantiomer)

Medetomidine is a racemic mixture of two enantiomers with opposing functional activity at the alpha-2A adrenoceptor. In a functional assay measuring cAMP production, dexmedetomidine (the S-enantiomer) behaved as a full agonist, depressing forskolin-stimulated cAMP production. In contrast, levomedetomidine (the R-enantiomer) acted as an inverse agonist, reducing intracellular Ca2+ levels and further increasing cAMP production. [1] This functional opposition within the racemate means medetomidine's net in vivo effect is the sum of these activities, differentiating it from the pure agonist profile of dexmedetomidine. Furthermore, a patent document confirms that dexmedetomidine possesses enhanced alpha-2 selectivity and potency compared to the racemic mixture, leading to a typical dosing regimen where dexmedetomidine is administered at half the dose of medetomidine to achieve a comparable effect. [2] [3]

Chiral Pharmacology Enantiomer-Specific Activity Functional Assay

In Vivo Pharmacodynamic Potency in Horses: Medetomidine vs. Detomidine and Dexmedetomidine

A population pharmacokinetic/pharmacodynamic (PK/PD) analysis in horses directly compared the in vivo potency of medetomidine, dexmedetomidine, and detomidine. The study found that the drug concentration required to achieve 50% inhibition of the maximum effect (IC50) for head height (HH) and heart rate (HR) was approximately four times larger for detomidine than for medetomidine and dexmedetomidine. [1] Specifically, medetomidine and dexmedetomidine demonstrated equivalent potency in reducing both head height and heart rate, while detomidine was significantly less potent. The study also noted a differential metabolic effect: medetomidine had a greater influence on increasing blood glucose concentration than dexmedetomidine. [2]

Veterinary Pharmacology Equine Anesthesia In Vivo Pharmacodynamics

Reversal Specificity and Complete Antagonism by Atipamezole: Medetomidine vs. Older Alpha-2 Agonists

Medetomidine's pharmacological effects can be rapidly and completely reversed by the specific alpha-2 antagonist atipamezole. A study in dogs quantified that sedation from medetomidine (0.02 mg/kg IV) was antagonized within 25 minutes (range 15-25 min, p=0.008) and antinociception was reversed within 5 minutes (range 3-6 min, p=0.008) following atipamezole administration. [1] This rapid and complete reversibility is a key differentiator from older alpha-2 agonists like xylazine, which are often reversed with less specific antagonists (e.g., yohimbine) that can lead to incomplete or less predictable recovery. The specificity of the medetomidine-atipamezole interaction forms a strong basis for its use in veterinary practice where controlled and predictable recovery is paramount. [2]

Antagonism Reversal Agent Atipamezole Veterinary Anesthesia

Hemodynamic Stability in Equine Anesthesia: Medetomidine Infusion vs. Xylazine/Lidocaine Protocol

In a retrospective clinical study comparing anesthetic protocols for horses undergoing emergency laparotomy, a medetomidine-based protocol (preoperative sedation and continuous rate infusion) provided superior hemodynamic stability compared to a protocol using xylazine sedation and intraoperative lidocaine infusion. Horses receiving medetomidine had better maintained mean and diastolic arterial pressures, while the xylazine group exhibited significantly higher heart rates and lower respiratory rates, suggesting inadequate intraoperative analgesia. [1] Although recovery time was longer in the medetomidine group, the quality of recovery was similar, and the protocol was deemed more suitable for anxious or young horses due to better prevention of self-injury.

Equine Surgery Hemodynamics Intraoperative Analgesia

Evidence-Based Application Scenarios for Procuring Medetomidine (CAS 86347-14-0)


Veterinary Clinical Procedures Requiring a Wide Therapeutic Window and Rapid Reversibility

Medetomidine is ideally suited for sedation and analgesia in veterinary species (e.g., dogs, cats, horses, and exotic animals) where its high alpha-2/alpha-1 selectivity ratio of 1620, compared to 160 for xylazine, minimizes cardiovascular side effects. [1] Its effects are rapidly and completely reversed by the specific antagonist atipamezole, with antinociception ceasing within 5 minutes, providing a predictable recovery and enhancing procedural safety. [2]

Preclinical Neuroimaging (fMRI) Studies in Rodents Requiring Functional Network Preservation

In rodent fMRI studies, medetomidine is a preferred sedative because, unlike GABAergic anesthetics (e.g., isoflurane), it has less impact on neural activity and neurovascular coupling. This allows for the detection of strong and focal resting-state networks. The specific agonism of alpha-2 adrenoceptors and the ability to rapidly reverse sedation with atipamezole facilitate longitudinal imaging studies. [3]

Equine Anesthesia Protocols Prioritizing Intraoperative Cardiovascular Stability

For equine emergency laparotomies, a protocol using medetomidine for preoperative sedation and as a continuous rate infusion (CRI) during isoflurane anesthesia has been shown to better maintain mean and diastolic arterial pressures compared to a xylazine/lidocaine protocol. [4] This hemodynamic stability is critical for high-risk surgeries and positions medetomidine as a superior choice for maintaining cardiovascular homeostasis.

Comparative Pharmacological Research on Enantiomer-Specific Adrenoceptor Activity

Medetomidine serves as a crucial research tool for studying alpha-2 adrenoceptor pharmacology. As a racemic mixture, it provides a baseline to compare the effects of its pure enantiomers. For example, research has shown that while dexmedetomidine acts as a full agonist, levomedetomidine exhibits inverse agonist activity. [5] This distinct enantiomeric profile makes medetomidine essential for experiments investigating protean agonism and the differential functional roles of alpha-2 receptor subtypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Medetomidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.